molecular formula C6H8BrN3OS B597201 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine CAS No. 1341405-19-3

4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine

Cat. No.: B597201
CAS No.: 1341405-19-3
M. Wt: 250.114
InChI Key: KNPRIAYJCRBMHL-UHFFFAOYSA-N
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Description

4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a 1,3,4-thiadiazole ring substituted with a bromine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine typically involves the following steps:

    Formation of 1,3,4-Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide.

    Bromination: The thiadiazole ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Morpholine Substitution: The brominated thiadiazole is reacted with morpholine in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the thiadiazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Formation of substituted thiadiazoles with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated or modified thiadiazole derivatives.

Scientific Research Applications

4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is investigated for its electronic properties and potential use in organic semiconductors and photovoltaic materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex molecules for various chemical applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine
  • 4-(5-Methyl-1,3,4-thiadiazol-2-yl)morpholine
  • 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)morpholine

Uniqueness

4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding

Properties

IUPAC Name

4-(5-bromo-1,3,4-thiadiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPRIAYJCRBMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719205
Record name 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341405-19-3
Record name 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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